

# N-morpholin-4-yl-methanesulfonamide: Technical Guide & Review

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## Compound of Interest

Compound Name: *N-morpholin-4-yl-methanesulfonamide*

Cat. No.: B8475856

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## Abstract

This technical guide provides a comprehensive review of **N-morpholin-4-yl-methanesulfonamide**, a specialized sulfonylhydrazide derivative utilized in organic synthesis and medicinal chemistry. Distinct from the more common morpholine-4-sulfonamide, this compound features a direct N-N linkage between the morpholine ring and the sulfonamide nitrogen, classifying it as a sulfonylhydrazide. This structural motif imparts unique reactivity, particularly as a precursor for radical transformations, diazo-mediated synthesis, and as a stable physicochemical building block in drug discovery. This document details its chemical identity, synthesis protocols, mechanistic applications, and safety standards.

## Chemical Identity & Physicochemical Profile[1][2][3] [4][5][6][7][8]

**N-morpholin-4-yl-methanesulfonamide** is a hybrid molecule combining a morpholine heterocycle with a methanesulfonamide tail via a hydrazine-like linkage.

Property	Detail
Systematic Name	N-(Morpholin-4-yl)methanesulfonamide
Alternative Names	N-Mesyl-4-aminomorpholine; 4-(Methanesulfonamido)morpholine
Molecular Formula	C <sub>5</sub> H <sub>12</sub> N <sub>2</sub> O <sub>3</sub> S
Molecular Weight	180.22 g/mol
SMILES	<chem>CS(=O)(=O)NN1CCOCC1</chem>
Core Moiety	Sulfonylhydrazide ( )
Physical State	White to off-white crystalline solid (typical)
Solubility	Soluble in DMSO, DMF, MeOH; sparingly soluble in water

## Structural Distinction

It is critical to distinguish this compound from its isomer, morpholine-4-sulfonamide:

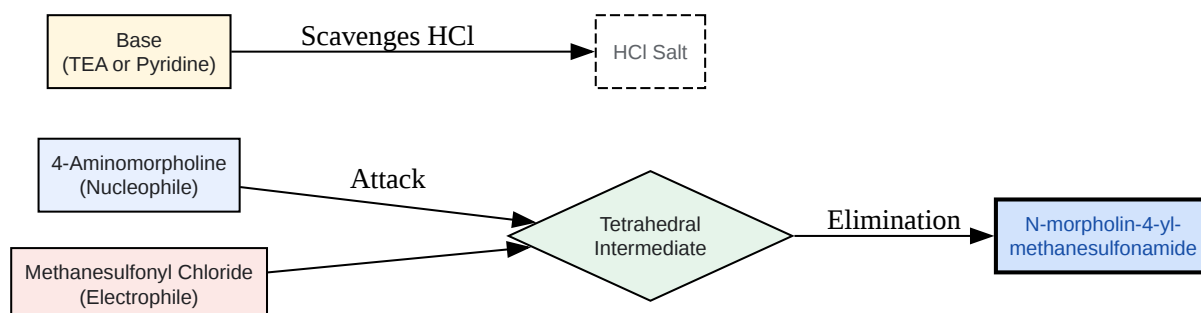
- Target Compound (**N-morpholin-4-yl-methanesulfonamide**):
  - Reactivity: Nucleophilic nitrogen (NH), potential radical precursor.
- Isomer (Morpholine-4-sulfonamide):
  - Reactivity: Electrophilic sulfur, stable sulfonamide core.

## Synthesis & Production

The synthesis of **N-morpholin-4-yl-methanesulfonamide** follows a standard nucleophilic substitution pathway, reacting 4-aminomorpholine (N-aminomorpholine) with methanesulfonyl chloride (mesyl chloride).

## Reaction Pathway

The reaction proceeds via the nucleophilic attack of the primary amino group of 4-aminomorpholine onto the electrophilic sulfur of methanesulfonyl chloride, followed by the elimination of HCl.



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Figure 1: Synthetic pathway for **N-morpholin-4-yl-methanesulfonamide** via N-sulfonylation.

## Experimental Protocol: Preparation of N-morpholin-4-yl-methanesulfonamide

Objective: Synthesis of 10 mmol scale batch.

Reagents:

- 4-Aminomorpholine (1.02 g, 10 mmol)
- Methanesulfonyl chloride (1.15 g, 10 mmol)
- Triethylamine (TEA) (1.21 g, 12 mmol)
- Dichloromethane (DCM) (anhydrous, 50 mL)

Procedure:

- Setup: Flame-dry a 100 mL round-bottom flask and purge with nitrogen. Add 4-aminomorpholine and anhydrous DCM.

- Cooling: Cool the solution to 0°C using an ice/water bath. Add TEA and stir for 10 minutes.
- Addition: Add methanesulfonyl chloride dropwise over 20 minutes via a syringe pump or addition funnel to control the exotherm.
- Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4–6 hours. Monitor by TLC (System: EtOAc/Hexane 1:1) or LC-MS.
- Workup:
  - Quench with water (20 mL).
  - Separate the organic layer.[1]
  - Wash the organic layer with 1M HCl (to remove unreacted amine), saturated NaHCO<sub>3</sub> (to remove excess MsCl/acid), and brine.
  - Dry over anhydrous Na<sub>2</sub>SO<sub>4</sub>, filter, and concentrate in vacuo.
- Purification: Recrystallize from Ethanol/Hexane or purify via silica gel flash chromatography (Gradient: 0-50% EtOAc in Hexanes).

#### Validation:

- <sup>1</sup>H NMR (CDCl<sub>3</sub>): Look for morpholine peaks (3.0–3.8 ppm, m, 8H) and the singlet methyl of the mesyl group (~2.9–3.0 ppm, s, 3H). The NH proton typically appears broad around 6.0–8.0 ppm depending on concentration.

## Reactivity & Applications

### Synthetic Utility: Sulfonylhydrazide Chemistry

The N-N-SO<sub>2</sub> moiety identifies this compound as a sulfonylhydrazide. These are versatile intermediates in organic synthesis.[2][3]

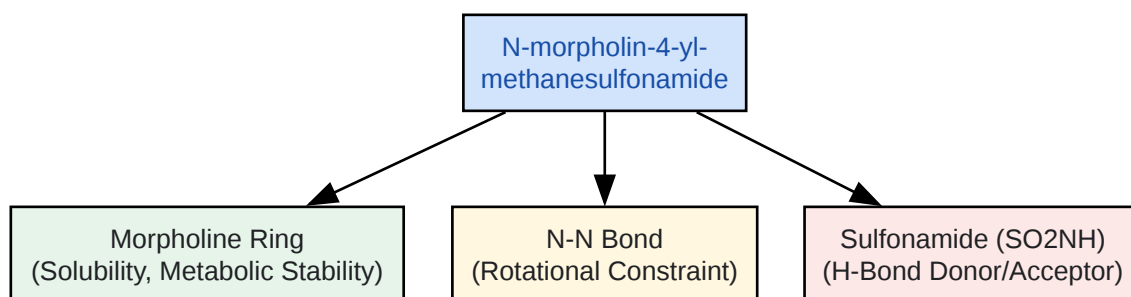
- Radical Precursors: Under oxidative conditions (e.g., with iodine or peroxides), sulfonylhydrazides can generate sulfonyl radicals or alkyl radicals (via desulfonylation), useful for C-H functionalization.

- **Diazo Formation:** Oxidation can lead to the formation of diazo species, although the presence of the morpholine ring makes this specific transformation less common than with simple alkyl hydrazides.
- **Eschenmoser-Tanabe Fragmentation:** While typically used with epoxy-ketones, sulfonylhydrazide derivatives are key reagents in fragmentation reactions to form alkynes.

## Medicinal Chemistry: Bioisosterism

In drug design, the **N-morpholin-4-yl-methanesulfonamide** motif serves as a stable, polar building block.

- **Metabolic Stability:** The sulfonamide bond is generally resistant to hydrolysis and metabolic cleavage compared to carboxamides.
- **Solubility Enhancement:** The morpholine ring is a classic "solubilizing group" used to lower logP and improve the pharmacokinetic profile of lipophilic drugs.
- **Hydrogen Bonding:** The sulfonyl oxygen atoms (acceptors) and the NH (donor) provide key interaction points for binding to enzyme active sites (e.g., Kinases, Carbonic Anhydrases).



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Figure 2: Structure-Activity Relationship (SAR) features of the core scaffold.

## Safety & Handling

Risk Assessment:

- Methanesulfonyl Chloride (Precursor): Highly toxic, corrosive, lachrymator.[4][5] Causes severe skin burns and eye damage. Strictly use in a fume hood.[5]
- 4-Aminomorpholine (Precursor): Irritant, potentially genotoxic (hydrazines are often flagged for mutagenicity). Handle with gloves and avoid inhalation.
- Target Compound: Treat as a potential irritant. Specific toxicological data may be limited; assume properties similar to other sulfonamides (potential allergenicity).

#### Disposal:

- Quench excess sulfonyl chlorides with aqueous base/alcohol before disposal.
- Dispose of organic waste in halogenated or non-halogenated solvent streams as appropriate.

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